molecular formula C13H23NO4 B14115216 Diethyl 2-(cyclohexylamino)malonate

Diethyl 2-(cyclohexylamino)malonate

Cat. No.: B14115216
M. Wt: 257.33 g/mol
InChI Key: NJQZUSNEKNASNC-UHFFFAOYSA-N
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Description

Diethyl 2-(cyclohexylamino)malonate is an organic compound with the molecular formula C13H23NO4. It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a cyclohexylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(cyclohexylamino)malonate can be synthesized through the alkylation of diethyl malonate with cyclohexylamine. The reaction typically involves the use of a base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with cyclohexylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(cyclohexylamino)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of diethyl malonate with cyclohexylamine is this compound. Further reactions can lead to the formation of various derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Diethyl 2-(cyclohexylamino)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(cyclohexylamino)malonate involves the formation of an enolate ion through deprotonation. This enolate ion can then participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(cyclohexylamino)malonate is unique due to the presence of the cyclohexylamino group, which imparts different chemical and physical properties compared to its parent compound and other similar compounds. This uniqueness makes it valuable in specific applications, such as the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

diethyl 2-(cyclohexylamino)propanedioate

InChI

InChI=1S/C13H23NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h10-11,14H,3-9H2,1-2H3

InChI Key

NJQZUSNEKNASNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1CCCCC1

Origin of Product

United States

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